The Physicochemical Landscape of (2R)-Oxan-2-amine: Stereoelectronic Dynamics, Stability, and Synthetic Utility
The Physicochemical Landscape of (2R)-Oxan-2-amine: Stereoelectronic Dynamics, Stability, and Synthetic Utility
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
(2R)-Oxan-2-amine (commonly known as (2R)-tetrahydropyran-2-amine) is a chiral, cyclic hemiaminal ether that serves as a critical intermediate in the synthesis of complex alkaloids and targeted therapeutics. Because the amino group is positioned adjacent to the endocyclic oxygen, the molecule exhibits unique stereoelectronic behaviors—most notably the reverse anomeric effect—which dictate its conformational stability and reactivity. This whitepaper provides a comprehensive analysis of its physicochemical characteristics, degradation pathways, and field-proven synthetic protocols, empowering researchers to leverage this building block effectively in drug discovery.
Molecular Architecture and Quantitative Parameters
(2R)-Oxan-2-amine is characterized by a fully saturated six-membered tetrahydropyran ring substituted with a primary amine at the C2 position. This specific N,O-acetal equivalent is highly sensitive to its chemical environment. Below is a summary of its core physicochemical parameters, synthesized from computational and experimental databases[1],[2].
Table 1: Physicochemical Properties of (2R)-Oxan-2-amine
| Property | Value | Source / Methodology |
| IUPAC Name | (2R)-oxan-2-amine | Computed Descriptor[1] |
| Molecular Formula | C₅H₁₁NO | PubChem Core Record[1] |
| Molecular Weight | 101.15 g/mol | Experimental / Computed[2] |
| Exact Mass | 101.084 Da | Computed via PubChem 2.2[1] |
| Topological Polar Surface Area | 35.3 Ų | Computed Descriptor[1] |
| Structural Motif | Cyclic Hemiaminal Ether | Chemical Ontology[3] |
Stereoelectronic Dynamics: The Reverse Anomeric Effect
In standard carbohydrate chemistry, electronegative substituents at the anomeric (C2) position of a pyranose ring typically prefer the axial conformation due to the anomeric effect—driven by stabilizing hyperconjugation (
However, (2R)-oxan-2-amine exhibits a pronounced reverse anomeric effect . As detailed in studies of the 4[4], the axial conformation of the free amine requires one of the
Fig 1. Stereochemical equilibrium and degradation pathway of (2R)-oxan-2-amine via an oxocarbenium ion.
Physicochemical Stability of the Hemiaminal Ether Motif
The hemiaminal ether linkage in (2R)-oxan-2-amine is inherently metastable. According to investigations into 3[3], the molecule can undergo spontaneous C–N bond disconnection upon heating or in the presence of Lewis/Brønsted acids.
Causality of Degradation: The cleavage of the C–N bond produces a highly reactive oxocarbenium ion [3]. In the absence of a stabilizing nucleophile, this intermediate reacts with ambient moisture (hydrolysis) to form an open-chain 5-amino-pentanal derivative. To maintain structural integrity during storage, (2R)-oxan-2-amine is typically converted into a stable hydrochloride salt, which locks the amine lone pair and prevents the spontaneous expulsion of the leaving group.
Experimental Methodologies for Synthesis and Functionalization
To isolate and utilize (2R)-oxan-2-amine, researchers rely on two primary synthetic workflows: direct C-H functionalization (CDC) and reductive amination.
Fig 2. Divergent synthetic workflows for the preparation and isolation of (2R)-oxan-2-amine.
Protocol A: Metal-Free Regioselective α-Amination (CDC)
This protocol leverages 5 of ethers using N-chloroimides[5].
-
Causality: Traditional amination requires pre-oxidized lactols which are unstable. CDC allows for direct C-H functionalization of stable tetrahydropyran via a radical pathway. Lithium tert-butoxide is explicitly chosen because it is a strong, non-nucleophilic base that deprotonates the imide without attacking the chlorinated intermediate[5].
-
Step-by-Step Procedure:
-
Initiation: Dissolve tetrahydropyran (1.0 equiv) and an N-chloroimide source (1.2 equiv) in a 1:1 mixture of THF and an additive solvent under an inert argon atmosphere.
-
Base Addition: Dropwise add Lithium tert-butoxide (1.5 equiv) at room temperature. The lack of heat prevents premature degradation of the radical intermediates.
-
Propagation: Stir for 4-6 hours. The imidyl radical abstracts a hydrogen from the α-position of tetrahydropyran, followed by rapid chlorination and subsequent
displacement by the imide anion[5]. -
Self-Validation (IPC): Monitor the reaction via ¹H-NMR. The disappearance of the C2-proton triplet of the starting ether and the emergence of a downfield doublet-of-doublets confirms successful hemiaminal ether formation.
-
Deprotection: Treat the resulting imide with hydrazine hydrate to unmask the primary amine, yielding racemic oxan-2-amine.
-
Chiral Resolution: Subject the racemate to chiral preparative HPLC or enzymatic resolution to isolate the (2R)-enantiomer.
-
Protocol B: Reductive Amination of 2-Hydroxytetrahydropyran
-
Causality: For large-scale pharmaceutical synthesis, starting from 2-hydroxytetrahydropyran (a lactol) is highly economical. Sodium cyanoborohydride (
) is selected overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> because it is stable at the slightly acidic pH (pH 5-6) required to form the intermediate imine, and it selectively reduces the imine without reducing the open-chain aldehyde tautomer. -
Step-by-Step Procedure:
-
Imine Formation: Dissolve 2-hydroxytetrahydropyran in anhydrous methanol. Add a methanolic solution of ammonia (
, 5.0 equiv) and catalytic acetic acid to adjust the pH to ~5.5. -
Reduction: Add
(1.5 equiv) in small portions at 0°C to control the exothermic release of hydrogen gas. -
Self-Validation (IPC): Track the reaction via TLC (Ninhydrin stain). The lactol will not stain, but the newly formed primary amine will appear as a distinct, UV-inactive purple spot.
-
Workup: Quench with saturated aqueous
. Extract with dichloromethane, dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and concentrate under reduced pressure to yield the amine.
-
Pharmaceutical Applications
The structural rigidity and hydrogen-bonding capability of the tetrahydropyran ring make (2R)-oxan-2-amine an exceptional pharmacophore. It is heavily utilized in the synthesis of6[6]. In these architectures, the (2R)-oxan-2-amine moiety is coupled to a pyrazolothiazole core to generate potent JAK1 inhibitors [6]. These inhibitors exhibit significant immunosuppressive and anti-inflammatory effects, making them highly valuable in the treatment of rheumatoid arthritis, inflammatory bowel disease, and psoriasis[6].
References
-
PubChem Core Record : Oxan-2-amine | C5H11NO | CID 14471248 - PubChem - NIH. Source: National Institutes of Health. 1
-
Patent Literature : EP3190116A1 - Pyrazolothiazole compound and medicine. Source: Google Patents. 6
-
Chemical Supplier Data : Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0. Source: Smolecule. 2
-
Stereoelectronic Studies : Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. Source: Journal of the American Chemical Society. 4
-
Hemiaminal Stability : Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics. Source: RSC Publishing. 3
-
Synthetic Methodology : Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide. Source: PMC / NIH. 5
Sources
- 1. Oxan-2-amine | C5H11NO | CID 14471248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0 [smolecule.com]
- 3. Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01045A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents [patents.google.com]
